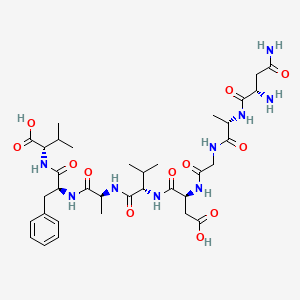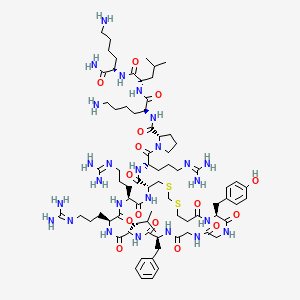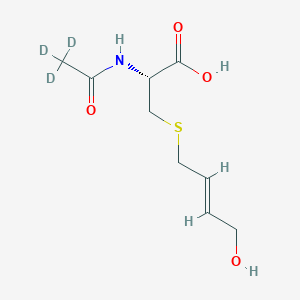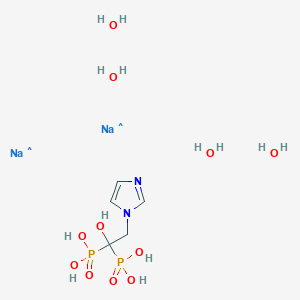
Zoledronic acid (disodium tetrahydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoledronic acid (disodium tetrahydrate) is a third-generation bisphosphonate compound used primarily in the treatment and prevention of various bone diseases. It is highly effective in treating osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone . Zoledronic acid was first described in the literature in 1994 and was granted FDA approval on August 20, 2001 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The classical process uses phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) as reagents . The steps include:
Synthesis of IAA Methyl Ester: This involves the esterification of imidazole-1-acetic acid.
Ester Hydrolysis: The methyl ester is hydrolyzed to produce imidazole-1-acetic acid.
Phosphonation: Imidazole-1-acetic acid is reacted with phosphorous acid and phosphorus trichloride to form the bis-phosphonate intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield zoledronic acid.
Industrial Production Methods
In industrial settings, the preparation method for zoledronic acid involves using ionic liquids as reaction media to enhance yield and purity. The process includes condensing imidazole-1-acetic acid hydrochloride with phosphoric acid and phosphorus trichloride, followed by hydrolysis to obtain zoledronic acid monohydrate. This is then reacted with sodium hydroxide for salification to produce zoledronic acid (disodium tetrahydrate) .
Análisis De Reacciones Químicas
Types of Reactions
Zoledronic acid undergoes various chemical reactions, including:
Substitution Reactions: Involving the imidazole ring.
Hydrolysis: To form different hydrated forms of the compound.
Complexation: With metal ions due to its bisphosphonate structure.
Common Reagents and Conditions
Phosphorous Acid (H₃PO₃): and : Used in the phosphonation step.
Hydrochloric Acid (HCl): Used in the hydrolysis step.
Ionic Liquids: Used as reaction media in industrial processes
Major Products Formed
Zoledronic Acid Monohydrate: An intermediate in the industrial production process.
Zoledronic Acid (Disodium Tetrahydrate): The final product used in medical applications.
Aplicaciones Científicas De Investigación
Zoledronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates.
Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Extensively used in the treatment of bone diseases and cancer-related conditions. .
Industry: Used in the development of bone substitutes and other biomaterials.
Mecanismo De Acción
Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .
Comparación Con Compuestos Similares
Zoledronic acid is part of the nitrogen-containing bisphosphonates, which include:
- Ibandronic Acid
- Minodronic Acid
- Risedronic Acid
Uniqueness
Zoledronic acid is distinguished by its high potency and long duration of action. It has a higher affinity for bone mineral and a longer half-life compared to other bisphosphonates, making it highly effective in reducing fracture risk and bone turnover .
List of Similar Compounds
- Ibandronic Acid
- Minodronic Acid
- Risedronic Acid
- Pamidronate
- Alendronate
Zoledronic acid’s unique properties make it a valuable compound in the treatment of various bone-related conditions and a subject of extensive scientific research.
Propiedades
Fórmula molecular |
C5H18N2Na2O11P2 |
|---|---|
Peso molecular |
390.13 g/mol |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2 |
Clave InChI |
VZUXMKUISMKNFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


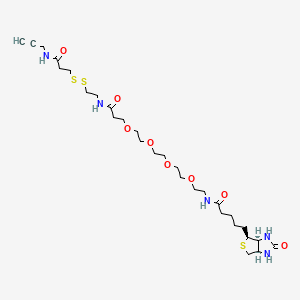
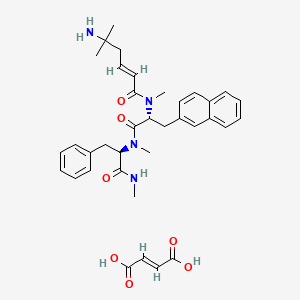
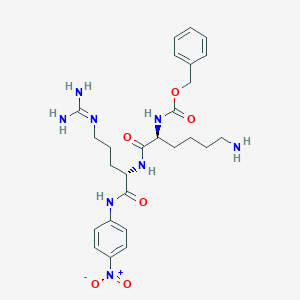
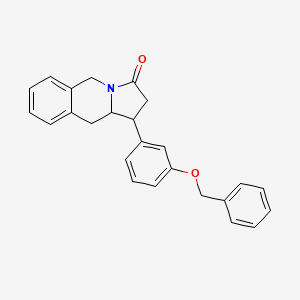

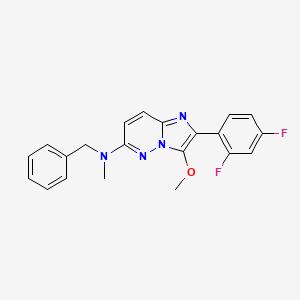
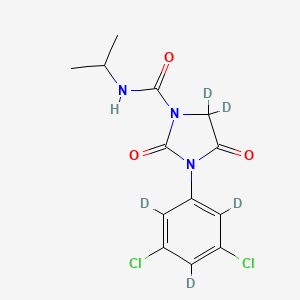
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)

![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
